

The Discovery and Synthesis of BMS-212122: A Technical Guide

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Compound of Interest

Compound Name: BMS-212122

Cat. No.: B1667185

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Abstract

BMS-212122 is a potent and selective inhibitor of the microsomal triglyceride transfer protein (MTP), a critical intracellular lipid transfer protein essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins in the liver and intestines. Developed by Bristol-Myers Squibb, this compound emerged from a series of benzimidazole-based analogues designed to lower plasma lipid levels. By inhibiting MTP, **BMS-212122** effectively reduces the secretion of very-low-density lipoproteins (VLDL) and chylomicrons, leading to a significant decrease in plasma levels of total cholesterol, VLDL/LDL cholesterol, and triglycerides. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental data related to **BMS-212122**, serving as a comprehensive resource for researchers in the fields of cardiovascular disease and drug development.

Discovery and Rationale

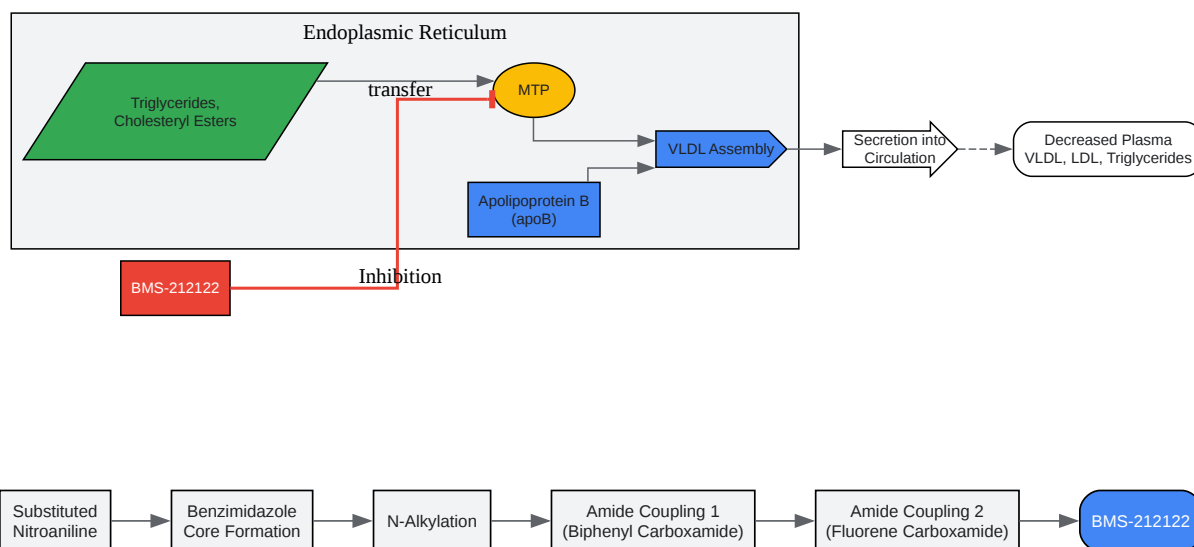
The development of **BMS-212122** was part of a targeted effort to identify potent MTP inhibitors as a therapeutic approach for hyperlipidemia. The rationale was based on the understanding that MTP is a rate-limiting enzyme in the production of atherogenic apoB-containing lipoproteins.^[1] The discovery process involved the optimization of a lead compound, BMS-201038, through structure-activity relationship (SAR) studies to enhance potency and pharmacokinetic properties. **BMS-212122**, also referred to as compound 3g in the primary

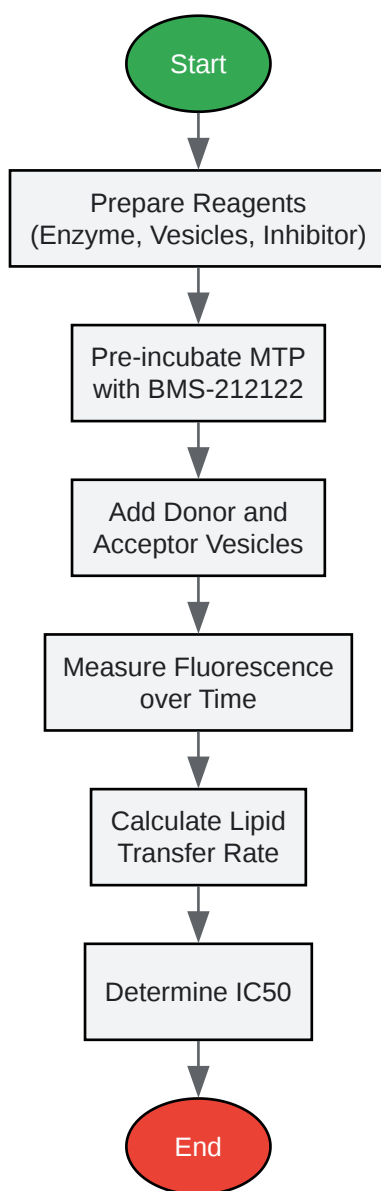
literature, was identified as a highly potent analogue within a series of novel benzimidazole-based MTP inhibitors.[1]

Mechanism of Action

BMS-212122 exerts its lipid-lowering effects by directly inhibiting the microsomal triglyceride transfer protein. MTP is located in the endoplasmic reticulum of hepatocytes and enterocytes and is responsible for transferring triglycerides, cholesteryl esters, and other lipids to nascent apoB molecules. This lipid transfer is an essential step for the proper folding of apoB and the formation of pre-VLDL particles in the liver and chylomicrons in the intestine. By blocking MTP's lipid transfer activity, **BMS-212122** prevents the assembly of these lipoproteins, leading to the intracellular degradation of apoB and a subsequent reduction in the secretion of VLDL and chylomicrons into the bloodstream. This ultimately results in lower plasma concentrations of LDL cholesterol and triglycerides.

Below is a diagram illustrating the signaling pathway affected by MTP and its inhibition.





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References

- 1. researchgate.net [researchgate.net]

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